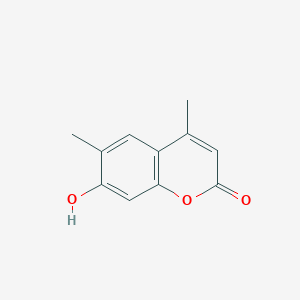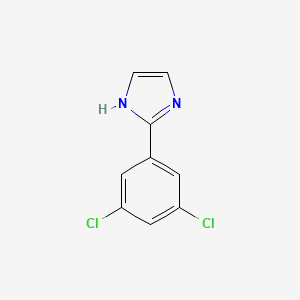
1-tert-butyl-2-methoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-tert-butyl-2-methoxy-3-methylbenzene: is an organic compound with a complex structure It consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2-methoxy-3-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and methyl groups can be introduced through subsequent reactions involving methanol and methyl halides under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: 1-tert-butyl-2-methoxy-3-methylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents, using reagents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, given its unique structural features that may interact with biological targets .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals, including fragrances and polymers .
作用機序
The mechanism of action of 1-tert-butyl-2-methoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy group can participate in hydrogen bonding, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
- Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
- Benzene, 1-(1,1-dimethylethyl)-3-methyl-
Uniqueness: 1-tert-butyl-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
60772-80-7 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1-tert-butyl-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C12H18O/c1-9-7-6-8-10(11(9)13-5)12(2,3)4/h6-8H,1-5H3 |
InChIキー |
XLPWABAEWSNQJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8758290.png)



![3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B8758317.png)

![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)



![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)
